molecular formula C9H7NO2S B1583024 Methyl benzo[d]thiazole-6-carboxylate CAS No. 73931-63-2

Methyl benzo[d]thiazole-6-carboxylate

Cat. No. B1583024
CAS RN: 73931-63-2
M. Wt: 193.22 g/mol
InChI Key: ISXQEAJOCDXKAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl benzo[d]thiazole-6-carboxylate” is a chemical compound with the CAS Number: 73931-63-2 . It has a molecular weight of 194.23 . The IUPAC name for this compound is methyl 1H-1lambda3-benzo[d]thiazole-6-carboxylate . It is a white to off-white solid .


Molecular Structure Analysis

The InChI code for “Methyl benzo[d]thiazole-6-carboxylate” is 1S/C9H8NO2S/c1-12-9(11)6-2-3-7-8(4-6)13-5-10-7/h2-5,13H,1H3 . This code provides a specific description of the molecule’s structure.


Physical And Chemical Properties Analysis

“Methyl benzo[d]thiazole-6-carboxylate” is a white to off-white solid . It should be stored in a refrigerator .

Scientific Research Applications

Synthesis and Drug Discovery

Methyl benzo[d]thiazole-6-carboxylate plays a significant role in synthetic and medicinal chemistry. It's a component in various compounds and drugs with diverse bioactivities. An efficient synthesis pathway for hydroxy-substituted 2-aminobenzo[d]thiazole-6-carboxylic acid derivatives, using methyl benzo[d]thiazole-6-carboxylate as a building block, allows for extensive exploration of chemical space around this molecule (Durcik et al., 2020).

Alzheimer’s Disease Research

Methyl benzo[d]thiazole-6-carboxylate is involved in the synthesis of thiazolo[5,4-f]quinazolin-9(8H)-one derivatives, which are investigated for their inhibitory potency against kinases linked to Alzheimer’s disease. These compounds show potential as multi-target inhibitors of kinases, highlighting the versatility of methyl benzo[d]thiazole-6-carboxylate in the development of novel therapeutic agents (Hédou et al., 2016).

Antitumor Applications

The compound's fluorescence properties, particularly in different nanoliposome formulations, indicate its potential in antitumor applications. Its interaction with proteins like bovine serum albumin (BSA) and the multidrug resistance protein MDR1 through fluorescence resonance energy transfer (FRET) suggests its usefulness in drug delivery developments for antitumor purposes (Costa et al., 2014).

Antimicrobial and Antimosquito Properties

Methyl benzo[d]thiazole-6-carboxylate derivatives have been synthesized and shown to have significant antimicrobial properties. They exhibit good growth inhibition against various pathogens and have been evaluated for antimosquito properties, demonstrating repellency, insecticidal, and larvicidal activity against Anopheles arabiensis (Venugopala et al., 2013).

Photoluminescence and Biological Studies

The compound's derivatives exhibit notable photoluminescence, enhancing its potential in optical applications. Biological studies of these compounds show promising antibacterial and antifungal activities, further expanding the scope of its applications in medicinal chemistry (Shafi et al., 2021).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 . Precautionary measures include P261 .

properties

IUPAC Name

methyl 1,3-benzothiazole-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO2S/c1-12-9(11)6-2-3-7-8(4-6)13-5-10-7/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISXQEAJOCDXKAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)N=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40344293
Record name Methyl benzo[d]thiazole-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40344293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl benzo[d]thiazole-6-carboxylate

CAS RN

73931-63-2
Record name Methyl benzo[d]thiazole-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40344293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Add 1-methyl-3-nitro-1-nitrosoguanidine (5.0 g, 33.9 mmol) to a mixture of diethyl ether (20 mL) and 1N aqueous NaOH (20 mL) at ambient temperature. Separate the organic layer and add it slowly to a solution of benzothiazole-6-carboxylic acid (1.0 g, 5.58 mmol) in THF (50 mL) at 0° C. Evaporate the solvent to obtain the desired intermediate as a yellow solid (1.1 g, 100%). MS (ES+) m/z: 194 (M+H)+.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
reactant
Reaction Step Two
Quantity
1 g
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl benzo[d]thiazole-6-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl benzo[d]thiazole-6-carboxylate
Reactant of Route 3
Reactant of Route 3
Methyl benzo[d]thiazole-6-carboxylate
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Methyl benzo[d]thiazole-6-carboxylate
Reactant of Route 5
Reactant of Route 5
Methyl benzo[d]thiazole-6-carboxylate
Reactant of Route 6
Reactant of Route 6
Methyl benzo[d]thiazole-6-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.